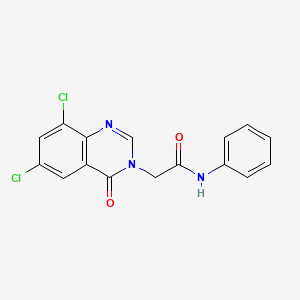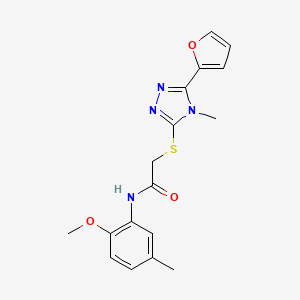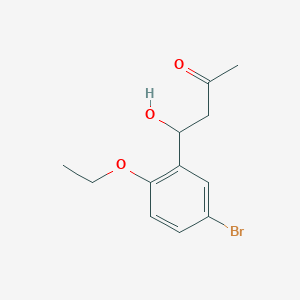
2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-fenilacetamida de 2-(6,8-dicloro-4-oxo-3(4H)-quinazolinil) es un compuesto químico que pertenece a la familia de las quinazolinonas. Este compuesto se caracteriza por la presencia de una estructura central de quinazolinona, que es un compuesto bicíclico que consiste en un anillo de benceno fusionado a un anillo de pirimidina. El compuesto está además sustituido con dos átomos de cloro en las posiciones 6 y 8, un grupo oxo en la posición 4 y un grupo fenilacetamida en la posición 2. Esta estructura única confiere propiedades químicas y biológicas específicas al compuesto, lo que lo hace interesante en varios campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la N-fenilacetamida de 2-(6,8-dicloro-4-oxo-3(4H)-quinazolinil) normalmente implica los siguientes pasos:
Formación del núcleo de quinazolinona: El núcleo de quinazolinona se puede sintetizar mediante la ciclización de derivados del ácido antranílico con formamida o sus derivados en condiciones ácidas o básicas.
Acilación: El grupo fenilacetamida se puede introducir mediante una reacción de acilación utilizando cloruro de fenilacetilo en presencia de una base como la piridina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de sistemas catalíticos avanzados, reactores de flujo continuo y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
La N-fenilacetamida de 2-(6,8-dicloro-4-oxo-3(4H)-quinazolinil) puede sufrir diversas reacciones químicas, entre ellas:
Reacciones de sustitución: Los átomos de cloro se pueden sustituir por otros nucleófilos, como aminas, tioles o alcóxidos.
Reacciones de reducción: El grupo oxo se puede reducir a un grupo hidroxilo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reacciones de oxidación: El compuesto puede sufrir reacciones de oxidación para introducir grupos funcionales adicionales o modificar los existentes.
Reactivos y condiciones comunes
Sustitución: Nucleófilos (aminas, tioles), disolventes (DMF, DMSO) y bases (trietilamina).
Reducción: Agentes reductores (borohidruro de sodio, hidruro de litio y aluminio), disolventes (etanol, THF).
Oxidación: Agentes oxidantes (permanganato de potasio, peróxido de hidrógeno), disolventes (agua, ácido acético).
Principales productos formados
Sustitución: Derivados con diferentes sustituyentes en las posiciones 6 y 8.
Reducción: Derivados hidroxilados.
Oxidación: Derivados oxidados con grupos funcionales adicionales.
Aplicaciones Científicas De Investigación
La N-fenilacetamida de 2-(6,8-dicloro-4-oxo-3(4H)-quinazolinil) tiene diversas aplicaciones en la investigación científica, entre ellas:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el cáncer y las infecciones bacterianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la N-fenilacetamida de 2-(6,8-dicloro-4-oxo-3(4H)-quinazolinil) implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Inhibición de enzimas: Uniéndose e inhibiendo la actividad de las enzimas implicadas en procesos biológicos críticos.
Interacción con el ADN: Intercalándose en el ADN y alterando su replicación y transcripción.
Modulación de las vías de señalización: Afecta a las vías de señalización celular que regulan el crecimiento celular, la apoptosis y la inflamación.
Comparación Con Compuestos Similares
La N-fenilacetamida de 2-(6,8-dicloro-4-oxo-3(4H)-quinazolinil) se puede comparar con otros derivados de la quinazolinona, como:
- N-(2-etoxifenil)acetamida de 2-(6,8-dicloro-4-oxoquinazolin-3(4H)-il) .
- Ácido (3-alil-6,8-dicloro-4-oxo-3,4-dihidroquinazolin-2-ilsulfanyl)acético .
Estos compuestos comparten una estructura central de quinazolinona similar, pero difieren en sus sustituyentes, lo que puede conducir a variaciones en sus propiedades químicas y biológicas. La combinación única de sustituyentes en la N-fenilacetamida de 2-(6,8-dicloro-4-oxo-3(4H)-quinazolinil) confiere características específicas que pueden mejorar su eficacia y selectividad en determinadas aplicaciones.
Propiedades
Número CAS |
618443-54-2 |
|---|---|
Fórmula molecular |
C16H11Cl2N3O2 |
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-10-6-12-15(13(18)7-10)19-9-21(16(12)23)8-14(22)20-11-4-2-1-3-5-11/h1-7,9H,8H2,(H,20,22) |
Clave InChI |
ZFBHSQDJJCAZED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)acetate](/img/structure/B12024762.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12024772.png)

![N-(2,5-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024792.png)
![methyl 4-[({[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12024793.png)

![Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12024805.png)


![[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B12024821.png)

![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12024826.png)
